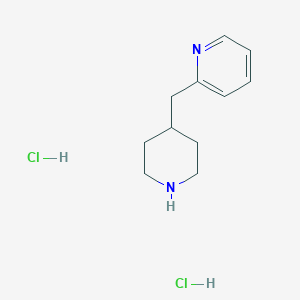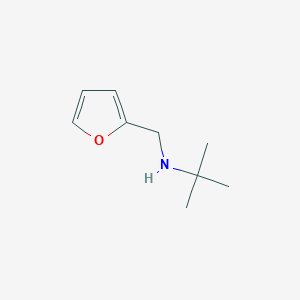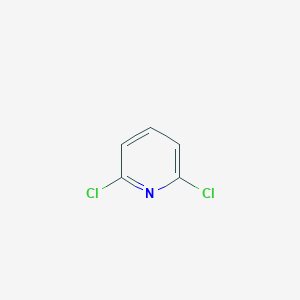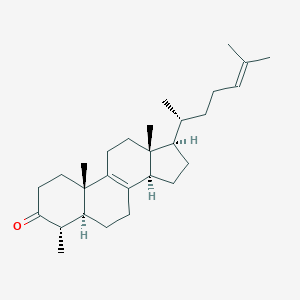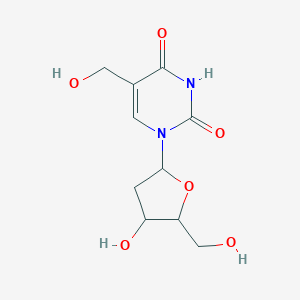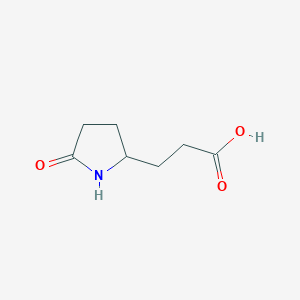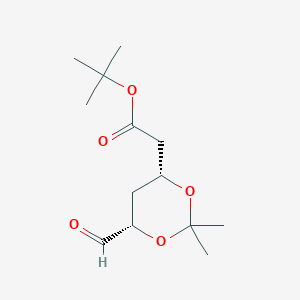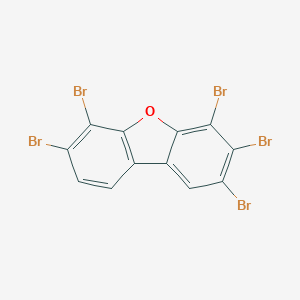
Sodium hydrogen di(2H3)acetate
Overview
Description
Sodium hydrogen di(2H3)acetate, also known as Sodium Acetate-d3, is a derivative of sodium acetate where the methyl group (-CH3) of the acetate ion is replaced by a trideuteriomethyl group (-CD3), where D represents deuterium . Deuterium is an isotope of hydrogen with a single proton and neutron in its nucleus. This compound is commonly used in scientific research and laboratory experiments .
Molecular Structure Analysis
The molecular formula of Sodium hydrogen di(2H3)acetate is C2H3NaO2 . The compound consists of a sodium ion (Na+) and a deuterated acetate ion (CD3COO-). The deuterated acetate ion consists of a carbonyl group (C=O) and a trideuteriomethyl group (CD3) attached to the same carbon .
Scientific Research Applications
Buffer Solutions
Sodium acetate-d3 and acetic acid solutions act as buffers to maintain relatively constant pH . This property is useful in various fields such as biochemical research reactions, the petroleum industry, and the cosmetic industry .
Medical Applications
In the medical field, sodium acetate solutions are used to treat patients with high blood acid levels and/or low sodium levels .
Food Industry
Sodium acetate is used as an additive in the food industry . It helps in preserving food and also enhances the flavor of certain foods .
Concrete Manufacture
Sodium acetate is used in the manufacture of concrete . It acts as a set accelerator and helps in reducing the water content in concrete .
Mass Spectrometry
Sodium acetate-d3 functions as a labeled standard in Mass Spectrometry (MS)-based experiments . It helps in the identification and quantification of molecules in complex mixtures .
Protein Expression
Sodium acetate-d3 is suitable for protein expression . It is used in the production of proteins in laboratories .
Mechanism of Action
Target of Action
Sodium acetate-d3, also known as Sodium hydrogen di(2H3)acetate, is a deuterated compound that is primarily used in NMR and MS-based experiments Sodium acetate, its non-deuterated counterpart, is known to interact with various enzymes and receptors in the body, including g-protein-coupled receptors like free fatty acid receptor 2 (ffa2) and ffa3 .
Mode of Action
It is known to function as a labeled standard in ms-based experiments . In these experiments, Sodium acetate-d3 can be used to track and quantify the metabolic pathways of acetate in the body.
Biochemical Pathways
Sodium acetate-d3 is involved in several biochemical pathways due to its role as a source of acetate. Acetate is a key molecule at the nexus of metabolism, epigenetics, and oncogenesis . It is involved in a wide range of physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Pharmacokinetics
It is known that the compound is stable at room temperature and away from light and moisture . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium acetate-d3.
Result of Action
For instance, it can influence insulin release, promote weight loss, provide cardiac protection, exert anti-inflammatory actions, induce apoptosis of cancer cells, and enhance the efficacy of chemotherapeutic treatments .
Action Environment
The action of Sodium acetate-d3 can be influenced by various environmental factors. For instance, its stability can be affected by temperature and light exposure . Furthermore, its efficacy in MS-based experiments can be influenced by the specific experimental conditions, such as the presence of other compounds and the pH of the solution.
properties
IUPAC Name |
sodium;2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192490 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrogen di(2H3)acetate | |
CAS RN |
39230-37-0 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen di[2H3]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details








Q & A
Q1: How does deuteration of sodium acetate affect its vibrational properties in aqueous solutions?
A1: Deuteration of the methyl group in sodium acetate significantly impacts its vibrational frequencies. The research observed a clear isotope effect for the CH3/CD3 group, confirming band assignments using the Teller-Redlich product rule. [] For instance, the symmetric stretching mode of the CO2 group shifted from 1413.5 cm−1 in CH3CO2−(aq) to 1407.5 cm−1 in CD3CO2−(aq). [] This shift highlights the influence of deuterium substitution on vibrational energy levels. Additionally, the interaction of the acetate oxygen atoms with water molecules, specifically through hydrogen bonding, further influences these vibrational frequencies. []
Q2: What computational methods were employed to study sodium acetate in solution, and what insights were gained?
A2: The researchers utilized Density Functional Theory (DFT) calculations at the B3LYP 6-311++G(3df,2pd) level to study the interactions of sodium acetate with water molecules. [] By modeling clusters of CH3CO2− and CD3CO2− with varying numbers of water molecules, they were able to support their experimental band assignments and gain insights into the geometrical parameters of acetate in solution. [] These calculations provided valuable information about the influence of solvation on the structure and vibrational behavior of sodium acetate.
Q3: Does the methyl group in sodium acetate influence the structure of water surrounding it?
A3: The research investigated the impact of the acetate methyl group on the surrounding water structure by analyzing the O-H stretching band of water as a function of sodium acetate concentration. [] Interestingly, no significant enhancement of water structure around the methyl group was detected. [] This suggests that the methyl group in sodium acetate might not possess a strong enough hydrophobic character to induce significant structural changes in the surrounding water network.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



